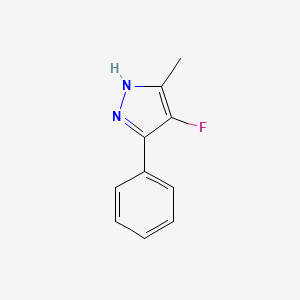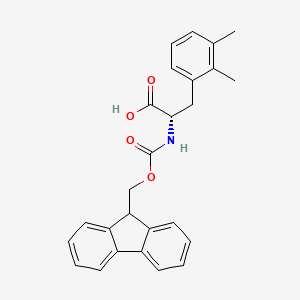
Fmoc-2,3-Dimethyl-L-Phenylalanine
概要
説明
Fmoc-2,3-Dimethyl-L-Phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-Dimethyl-L-Phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with L-Phenylalanine.
Methylation: The phenyl ring of L-Phenylalanine is methylated at the 2 and 3 positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Fmoc Protection: The amino group of the resulting 2,3-dimethyl-L-phenylalanine is then protected with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of Fmoc-protected amino acids.
化学反応の分析
Types of Reactions:
Oxidation: Fmoc-2,3-Dimethyl-L-Phenylalanine can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: The compound can also be reduced, although this is less common due to the stability of the methyl groups.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Oxidized derivatives of the methyl groups.
Reduction: Reduced derivatives, though less common.
Substitution: Free 2,3-dimethyl-L-phenylalanine after Fmoc removal.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-2,3-Dimethyl-L-Phenylalanine is used in solid-phase peptide synthesis to incorporate modified phenylalanine residues into peptides.
Hydrogel Formation: The compound can form hydrogels through self-assembly, which are useful in various applications.
Biology and Medicine:
Drug Delivery: Hydrogels formed from this compound can be used as drug delivery systems.
Tissue Engineering: The hydrogels can also serve as scaffolds for tissue engineering.
Industry:
Material Science: The compound’s ability to form hydrogels makes it useful in the development of new materials with specific mechanical properties.
作用機序
The mechanism by which Fmoc-2,3-Dimethyl-L-Phenylalanine exerts its effects is primarily through its ability to self-assemble into nanostructures. The Fmoc group facilitates π-π stacking interactions, while the methyl groups on the phenyl ring influence the morphology of the resulting structures. These interactions are crucial for the formation of stable hydrogels.
類似化合物との比較
Fmoc-Phenylalanine: Lacks the methyl groups, resulting in different self-assembly properties.
Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups, leading to different chemical reactivity and self-assembly behavior.
Uniqueness:
Fmoc-2,3-Dimethyl-L-Phenylalanine: is unique due to the presence of two methyl groups on the phenyl ring, which significantly alters its chemical and physical properties compared to other Fmoc-protected phenylalanine derivatives. This modification enhances its ability to form hydrogels with specific mechanical properties and stability.
特性
IUPAC Name |
(2S)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWPHOIYSZHRN-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)
![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)

![ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]](/img/structure/B3342120.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine](/img/structure/B3342126.png)
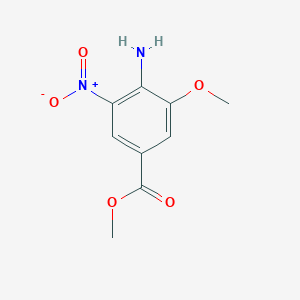
![5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3342138.png)
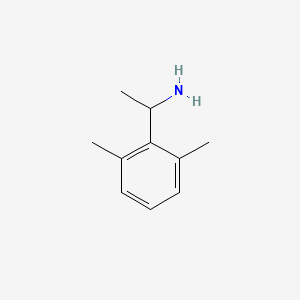
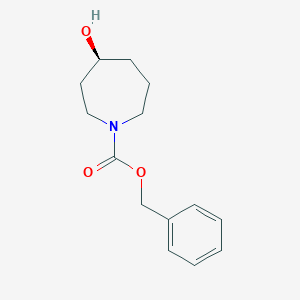

![4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342174.png)
